molecular formula C5H11ClN4 B1434896 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1803604-52-5

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1434896
CAS No.: 1803604-52-5
M. Wt: 162.62 g/mol
InChI Key: QYPVABKBDFMNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the breakdown of polysaccharides into glucose. This interaction is primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. The compound affects gene expression by modulating the activity of transcription factors that regulate genes involved in glucose metabolism . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to altered levels of metabolites and changes in energy production.

Molecular Mechanism

At the molecular level, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme . The binding of the compound induces conformational changes in the enzyme, reducing its activity and altering the metabolic pathway it regulates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism. The effects are reversible upon removal of the compound, indicating that it does not cause permanent damage to cellular functions.

Dosage Effects in Animal Models

The effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage. These toxic effects are dose-dependent, with a clear threshold beyond which the compound becomes harmful. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and altering the metabolic flux . This inhibition leads to changes in the levels of metabolites, such as glucose and glycogen, affecting overall energy production and storage in cells.

Transport and Distribution

Within cells and tissues, 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it accumulates in specific compartments . The distribution of the compound is influenced by its chemical properties, such as solubility and affinity for binding proteins, which determine its localization within the cell.

Subcellular Localization

The subcellular localization of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to exert its biochemical effects effectively.

Preparation Methods

The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can be compared with other triazole derivatives, such as:

    3-methyl-1H-1,2,4-triazole: A precursor in the synthesis of the compound.

    1,2,4-triazole-3-carboxylic acid: Another triazole derivative with different functional groups.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with potential anticancer properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPVABKBDFMNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.